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Introduction
GR 113808 is a potent and highly selective antagonist of the serotonin 5-HT4 receptor. Its

utility in preclinical research is significant for elucidating the physiological and pathological roles

of the 5-HT4 receptor in various systems. These application notes provide detailed protocols

for two common in vivo experimental models where GR 113808 is employed: a high-fat diet-

induced obesity model in mice and an ethanol consumption model in rats.

Mechanism of Action
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gs alpha subunit. Activation of the 5-HT4 receptor by its endogenous ligand, serotonin,

stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]

Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various

downstream targets, including transcription factors like the cAMP response element-binding

protein (CREB), to modulate gene expression and cellular function.[1][2]

GR 113808 acts as a competitive antagonist at the 5-HT4 receptor, blocking the binding of

serotonin and other agonists, thereby inhibiting the downstream signaling cascade.[3]

Interestingly, some evidence suggests that the 5-HT4 receptor can also signal through a G-

protein-independent pathway involving the activation of Src tyrosine kinase.[1][4][5] GR 113808
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has been shown to prevent agonist-induced Src phosphorylation, indicating its ability to block

this alternative signaling pathway as well.[3]

Signaling Pathway Diagram
Caption: 5-HT4 receptor signaling pathways.

In Vivo Experimental Protocols
High-Fat Diet-Induced Obesity and Metabolic Syndrome
in Mice
This protocol details the use of GR 113808 to investigate the role of the 5-HT4 receptor in the

development of obesity, fatty liver, and insulin resistance in a diet-induced mouse model.[6][7]

[8]

Experimental Workflow Diagram
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Caption: High-fat diet experimental workflow.

Materials

Male C57BL/6J mice (6 weeks old)[7]

High-fat diet (HFD; 60% kcal from fat)[7]

Standard chow diet (SCD; 10% kcal from fat)[7]

GR 113808
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Dimethyl sulfoxide (DMSO)

Sterile phosphate-buffered saline (PBS)

Standard laboratory equipment for animal housing, injections, and sample collection.

Protocol

Acclimatization: House male C57BL/6J mice individually in a temperature- and light-

controlled environment for one week with ad libitum access to standard chow and water.[7]

Diet Induction: After acclimatization, divide the mice into two main groups: one receiving the

HFD and the other continuing on the SCD. The HFD is administered for 12 weeks to induce

obesity and metabolic changes.[7]

GR 113808 Preparation:

Prepare a stock solution of GR 113808 by dissolving it in DMSO at a concentration of 20

mg/ml.[7] This stock solution can be stored at -20°C.

On the day of injection, dilute the stock solution 1:100 with sterile PBS.[7]

Treatment:

Within the HFD group, create a treatment group that receives GR 113808 and a control

group that receives a vehicle (a 1:100 dilution of DMSO in PBS).

Administer GR 113808 via intraperitoneal (i.p.) injection at a dosage of 1 mg/kg/week. This

is typically administered as three separate injections per week (e.g., on Monday,

Wednesday, and Friday).[7]

Monitoring:

Measure the body weight of each mouse weekly.[7]

Monitor food intake every 12 hours by weighing the remaining food.[7]

Outcome Assessment:
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Glucose Tolerance Test (GTT): After 12 weeks of treatment, perform a GTT to assess

insulin sensitivity.

Tissue Collection: At the end of the 12-week period, euthanize the mice and collect blood

for serum analysis (e.g., cytokines, lipids). Harvest and weigh the liver and white adipose

tissue (WAT).[7]

Histological and Biochemical Analysis: A portion of the liver and WAT can be fixed for

histological examination (e.g., H&E staining for lipid droplet visualization). The remaining

tissue can be used for biochemical assays, such as measuring hepatic triglyceride levels

and gene expression analysis.[7]

Quantitative Data Summary

Parameter Control (SCD)
High-Fat Diet (HFD)
+ Vehicle

High-Fat Diet (HFD)
+ GR 113808

Body Weight Gain (g)

after 12 weeks
~10.5 g ~20.5 g

Significantly reduced

compared to HFD +

Vehicle

Liver Weight Normal Increased

Significantly reduced

compared to HFD +

Vehicle

Adipose Tissue

Weight
Normal Increased

Significantly reduced

compared to HFD +

Vehicle

Serum Inflammatory

Cytokines (TNF-α, IL-

1β, IL-6)

Baseline Elevated

Significantly reduced

compared to HFD +

Vehicle[7]

Hepatic Triglycerides Baseline Elevated

Significantly reduced

compared to HFD +

Vehicle[7]

Note: The values presented are approximate and may vary between studies. The key finding is

the significant attenuation of HFD-induced metabolic changes with GR 113808 treatment.
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Ethanol Consumption in Alcohol-Preferring Rats
This protocol describes the use of GR 113808 to investigate the role of the 5-HT4 receptor in

modulating voluntary ethanol intake in a rat model of alcoholism.[9]

Experimental Workflow Diagram

Acclimatization & Habituation to Housing

Intermittent Access to 10% Ethanol
(2 hours/day)

GR 113808 or Vehicle Injection
(s.c., 5 min before ethanol access)

Measure Ethanol & Water Intake

Repeat for 4 Consecutive Days

Click to download full resolution via product page

Caption: Ethanol consumption experimental workflow.

Materials

Alcohol-preferring rats (e.g., Sardinian p-rats or Wistar rats with a history of high ethanol

consumption)

Ethanol (200 proof)

Saccharin (optional, for sweetened solutions)
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GR 113808

Sterile saline (0.9% NaCl)

Standard laboratory equipment for animal housing, injections, and fluid intake measurement.

Protocol

Animal Model and Acclimatization:

Use a strain of alcohol-preferring rats.

Individually house the rats and allow them to acclimatize to the housing conditions.[10]

Habituate the rats to an intermittent access two-bottle choice procedure, where they have

access to one bottle of 10% (v/v) ethanol and one bottle of water for a limited period each

day (e.g., 2 hours).[9][11] The ethanol solution can be sweetened with saccharin to

encourage initial consumption.[12]

GR 113808 Preparation:

Dissolve GR 113808 in sterile saline to the desired concentrations for injection.

Treatment:

Divide the rats into groups that will receive different doses of GR 113808 (e.g., 1, 3, and

10 mg/kg) and a control group that will receive saline vehicle.[9]

Administer the assigned treatment via subcutaneous (s.c.) injection 5 minutes before the

daily ethanol access period.[9]

Continue this treatment regimen for 4 consecutive days.[9]

Measurement of Ethanol Intake:

During the 2-hour access period, measure the volume of the 10% ethanol solution and

water consumed by each rat.
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Calculate the ethanol intake in g/kg of body weight.

Quantitative Data Summary

Treatment Group Dose (mg/kg, s.c.)
Ethanol Intake (g/kg/2h) -
Water Sated Rats

Vehicle - Baseline consumption

GR 113808 1 Significantly reduced

GR 113808 3 Significantly reduced

GR 113808 10 Significantly reduced

Note: GR 113808 has been shown to significantly reduce volitional ethanol intake in a dose-

dependent manner in alcohol-preferring rats.[9] The effect is reported to be stable over the 4-

day administration period.

Conclusion
GR 113808 is a valuable pharmacological tool for investigating the in vivo functions of the 5-

HT4 receptor. The detailed protocols provided here for a high-fat diet-induced obesity model in

mice and an ethanol consumption model in rats serve as a comprehensive guide for

researchers. Adherence to these methodologies will facilitate the generation of robust and

reproducible data, contributing to a deeper understanding of the therapeutic potential of

targeting the 5-HT4 receptor in metabolic and neuropsychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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